(1,2-dimethyl-1H-imidazol-4-yl)methanol
Overview
Description
“(1,2-dimethyl-1H-imidazol-4-yl)methanol” is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 .
Synthesis Analysis
While specific synthesis methods for “(1,2-dimethyl-1H-imidazol-4-yl)methanol” were not found, imidazoles in general can be synthesized through various methods . For instance, one method involves the cyclization of amido-nitriles .Molecular Structure Analysis
The molecular structure of “(1,2-dimethyl-1H-imidazol-4-yl)methanol” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains two methyl groups and a methanol group .Physical And Chemical Properties Analysis
“(1,2-dimethyl-1H-imidazol-4-yl)methanol” is a solid at room temperature . Its InChI code is 1S/C6H10N2O/c1-5-7-6(4-9)3-8(5)2/h3,9H,4H2,1-2H3 .Scientific Research Applications
a. Antimicrobial Agents: Imidazole-containing compounds exhibit antibacterial, antifungal, and antiviral properties. For instance:
b. Anticancer Agents: Several imidazole derivatives have shown promise as potential anticancer agents. They inhibit tumor growth and metastasis:
c. Anti-Inflammatory and Analgesic Properties: Imidazoles possess anti-inflammatory and analgesic effects:
Biochemistry and Enzyme Inhibition
Imidazole-containing compounds influence enzyme activity:
a. Histidine Kinases: Histidine residues in proteins act as phosphorylation sites:
Safety and Hazards
Future Directions
Imidazoles are key components in functional molecules used in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of substituted imidazoles, including “(1,2-dimethyl-1H-imidazol-4-yl)methanol”, is of strategic importance .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
(1,2-dimethylimidazol-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-7-6(4-9)3-8(5)2/h3,9H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAJNMPJZPVBJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291492 | |
Record name | 1,2-Dimethyl-1H-imidazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-dimethyl-1H-imidazol-4-yl)methanol | |
CAS RN |
1038828-36-2 | |
Record name | 1,2-Dimethyl-1H-imidazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038828-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethyl-1H-imidazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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